Oxohydrastinine

Overview

Description

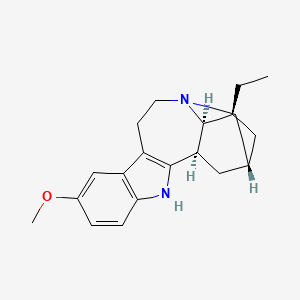

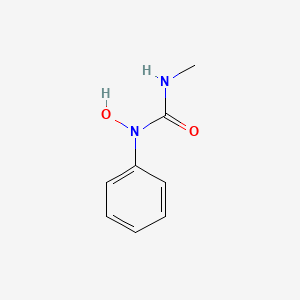

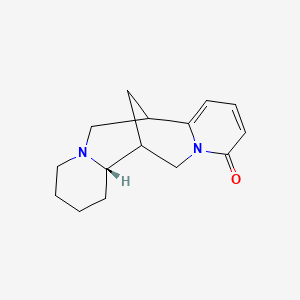

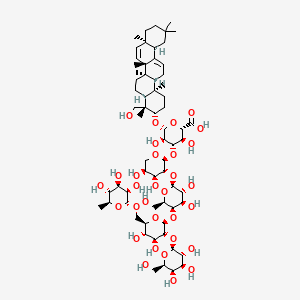

Oxohydrastinine is an alkaloid with the molecular formula C11H11NO3 . It is a powder in physical form . It has been isolated from Hypecoum leptocarpum, along with other alkaloids .

Molecular Structure Analysis

The molecular weight of Oxohydrastinine is 205.2 g/mol . The exact structure is not provided in the search results, but it is confirmed to be consistent with its molecular formula and weight .

Physical And Chemical Properties Analysis

Oxohydrastinine is a powder . It has a molecular weight of 205.2 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Synthesis of Isoquinoline Derivatives

Oxyhydrastinine: plays a crucial role in the synthesis of isoquinoline derivatives , which are significant in the field of medicinal chemistry. Isoquinolines are a class of natural alkaloids that exhibit a wide range of biological activities, including anti-cancer and anti-malarial properties . The development of new methods for efficient synthesis of isoquinoline and its derivatives is a hot topic in organic and medicinal chemistry, with Oxyhydrastinine being a key precursor in various synthetic pathways.

Production of Functional Carbohydrates

In the health food industry, Oxohydrastinine is instrumental in the production of functional carbohydrates. It’s involved in the research on isomerases or epimerases, which are enzymes used in the production of rare sugars . These sugars have potential applications in various health foods and dietary supplements, making Oxohydrastinine an important compound in food biotechnology.

Antioxidant Mechanisms in Red Blood Cells

Oxohydrastinine: has been identified as a potential antioxidant, playing a role in protecting red blood cells from oxidative stress . This is particularly important as red blood cells are susceptible to damage due to their large number of hemoglobin molecules, which can undergo auto-oxidation. The compound’s antioxidant properties may contribute to the robustness of the antioxidant systems within these cells.

Enzymatic Production of Rare Sugars

The compound is also used in the enzymatic production of rare sugars, which are valuable in the development of low-calorie sweeteners and other food additives . These sugars are not only important for their sweetening properties but also for their role in human metabolism and potential health benefits.

Biotechnological Applications

Lastly, Oxyhydrastinine finds its use in biotechnological applications, particularly in the synthesis of plasmid DNA for gene cloning and manipulation . Its role in the preparation of plasmid sizes is pivotal for scientific research that requires the cloning, transfer, and manipulation of genes.

Safety and Hazards

Mechanism of Action

Target of Action

Oxyhydrastinine, also known as Oxohydrastinine, is an isoquinolone alkaloid . Isoquinolone alkaloids are a class of compounds that demonstrate a wide range of biological activities . .

Mode of Action

Generally, the mode of action refers to the functional or anatomical changes at a cellular level induced by exposure to a substance . For isoquinolone alkaloids, the mode of action can vary widely depending on the specific compound and its targets .

Biochemical Pathways

Isoquinoline alkaloids, the class of compounds to which Oxyhydrastinine belongs, are known to interact with various biochemical pathways due to their diverse structures .

Pharmacokinetics

Pharmacokinetics usually involves studying how the body affects a specific drug after administration .

Result of Action

As an isoquinolone alkaloid, it is likely to have a range of biological activities .

Action Environment

Environmental factors can often play a significant role in the effectiveness of many compounds .

properties

IUPAC Name |

6-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-12-3-2-7-4-9-10(15-6-14-9)5-8(7)11(12)13/h4-5H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUVXEAALLSOQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C=C2C1=O)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80203693 | |

| Record name | Oxyhydrastinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

552-29-4 | |

| Record name | Oxyhydrastinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxyhydrastinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1199325.png)

![(2S)-2-[5-[(2,4-dichlorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-1-pyrrolidinecarboxylic acid tert-butyl ester](/img/structure/B1199326.png)